molecular formula C15H16N2O2 B13936482 4-(6-Methyl-pyridin-3-ylamino)-benzoic acid ethyl ester

4-(6-Methyl-pyridin-3-ylamino)-benzoic acid ethyl ester

Cat. No.: B13936482
M. Wt: 256.30 g/mol
InChI Key: PWGSQEVCUUZPSG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-pyridin-3-ylamino)-benzoic acid ethyl ester typically involves the esterification of 4-(6-Methyl-pyridin-3-ylamino)-benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-pyridin-3-ylamino)-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-(6-Methyl-pyridin-3-ylamino)-benzoic acid ethyl ester has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-pyridin-3-ylamino)-benzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(6-Methyl-pyridin-3-ylamino)-benzoic acid ethyl ester can be compared with other similar compounds, such as:

    2-Cyano-3-(6-methyl-pyridin-3-ylamino)-acrylic acid ethyl ester: This compound has a similar pyridine moiety but differs in the presence of a cyano group and an acrylic acid ester.

    Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: This compound contains a pyrimidine moiety and is used in anti-fibrosis research.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for particular applications in research and industry.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

ethyl 4-[(6-methylpyridin-3-yl)amino]benzoate

InChI

InChI=1S/C15H16N2O2/c1-3-19-15(18)12-5-8-13(9-6-12)17-14-7-4-11(2)16-10-14/h4-10,17H,3H2,1-2H3

InChI Key

PWGSQEVCUUZPSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CN=C(C=C2)C

Origin of Product

United States

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